Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a bromomethyl group at the 5 position, and a carboxylate ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives. One common method is the bromination of methyl thiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity of the bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiophene ring play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- 2-(Bromomethyl)thiophene
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
Methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of both bromine atoms and the bromomethyl group, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
Molecular Formula |
C7H6Br2O2S |
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Molecular Weight |
314.00 g/mol |
IUPAC Name |
methyl 4-bromo-5-(bromomethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H6Br2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,3H2,1H3 |
InChI Key |
YFPIJFVKZQGCOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)CBr)Br |
Origin of Product |
United States |
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